5H-Benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring. This structure is significant due to its presence in various biologically active molecules and its wide range of applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common synthetic route for benzimidazoles involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes . Another method includes the intramolecular oxidative condensation of anilides or amidines . For example, the reaction between o-phenylenediamine and formic acid under reflux conditions yields benzimidazole .
Industrial Production Methods: Industrial production of benzimidazoles often employs catalytic processes to enhance yield and efficiency. Metal-free, iodine-promoted synthesis from cyclohexanones and 2-aminopyridines is one such method . This reaction uses air oxygen as an oxidant and iodine as a mediator, tolerating a wide range of substituents on both starting materials .
Chemical Reactions Analysis
Types of Reactions: 5H-Benzimidazole undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization of anilines via nitrosobenzene intermediates.
Reduction: Reduction of nitrobenzimidazoles to amino derivatives.
Substitution: Electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Air oxygen and iodine are commonly used.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of benzimidazole-fused heterocycles.
Reduction: Aminobenzimidazoles.
Substitution: Halogenated benzimidazoles.
Scientific Research Applications
5H-Benzimidazole and its derivatives have extensive applications in various fields:
Mechanism of Action
The mechanism of action of 5H-Benzimidazole involves its interaction with various molecular targets. For instance, it acts as an inhibitor of microtubule polymerization by binding to the β-tubulin subunit, thereby disrupting cell division . This mechanism is particularly relevant in its anticancer and antiparasitic activities .
Comparison with Similar Compounds
Benzimidazole: The parent compound with similar biological activities.
Pyrimido[1,2-a]benzimidazoles: Exhibits antiviral and anticancer properties.
Quinoxaline: Another heterocyclic compound with comparable pharmacological applications.
Uniqueness: 5H-Benzimidazole is unique due to its specific structural configuration, which allows it to interact with a broader range of biological targets compared to its analogs . Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
41028-74-4 |
---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
5H-benzimidazole |
InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1,3-5H,2H2 |
InChI Key |
WFQQOWDFMDPMQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC=NC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.